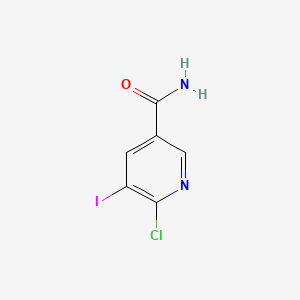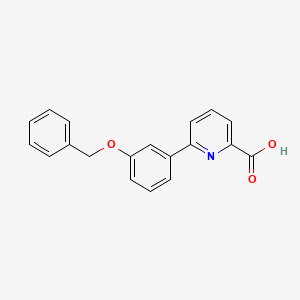
2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Pyridylethyl)thiopropyltrimethoxysilane is an organosilane compound with the molecular formula C13H23NO3SSi and a molecular weight of 301.477 g/mol . This compound is characterized by the presence of a pyridine ring, a thiopropyl group, and three methoxy groups attached to a silicon atom. It is commonly used in various fields such as medical research, environmental research, and industrial research.
准备方法
The synthesis of 2-(4-Pyridylethyl)thiopropyltrimethoxysilane typically involves the reaction of 2-(4-pyridylethyl)thiol with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion .
化学反应分析
2-(4-Pyridylethyl)thiopropyltrimethoxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiopropyl group to a thiol or sulfide.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2-(4-Pyridylethyl)thiopropyltrimethoxysilane has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent to modify the surface properties of materials, such as silica and glass, to enhance their compatibility with organic compounds.
Biology: This compound is employed in the functionalization of biomolecules, such as proteins and nucleic acids, to improve their stability and reactivity.
Medicine: It is used in the development of drug delivery systems and diagnostic tools due to its ability to form stable bonds with various biomolecules.
作用机制
The mechanism of action of 2-(4-Pyridylethyl)thiopropyltrimethoxysilane involves the formation of covalent bonds with target molecules through its reactive functional groups. The methoxy groups can hydrolyze to form silanol groups, which can then condense with hydroxyl groups on the surface of materials or biomolecules. This results in the formation of stable siloxane bonds, enhancing the properties of the modified materials or biomolecules .
相似化合物的比较
2-(4-Pyridylethyl)thiopropyltrimethoxysilane can be compared with other organosilane compounds, such as:
3-Mercaptopropyltrimethoxysilane: Similar to this compound, but with a mercaptopropyl group instead of a pyridylethyl group. It is commonly used as a coupling agent and surface modifier.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains an aminoethyl group and is used in the functionalization of surfaces and biomolecules.
Vinyltrimethoxysilane: Features a vinyl group and is used in the production of adhesives, sealants, and coatings.
The uniqueness of this compound lies in its pyridine ring, which provides additional reactivity and functionality compared to other organosilane compounds .
属性
CAS 编号 |
198567-47-4 |
|---|---|
分子式 |
C13H23NO3SSi |
分子量 |
301.48 g/mol |
IUPAC 名称 |
trimethoxy-[2-(2-pyridin-4-ylethylsulfanyl)propyl]silane |
InChI |
InChI=1S/C13H23NO3SSi/c1-12(11-19(15-2,16-3)17-4)18-10-7-13-5-8-14-9-6-13/h5-6,8-9,12H,7,10-11H2,1-4H3 |
InChI 键 |
MQGPKQPSPLQBBD-UHFFFAOYSA-N |
SMILES |
CC(C[Si](OC)(OC)OC)SCCC1=CC=NC=C1 |
规范 SMILES |
CC(C[Si](OC)(OC)OC)SCCC1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


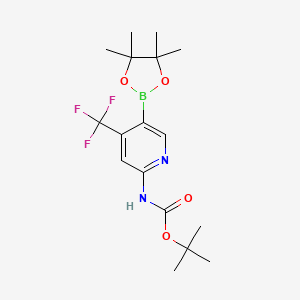
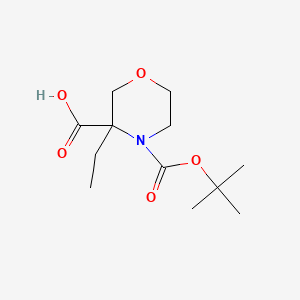
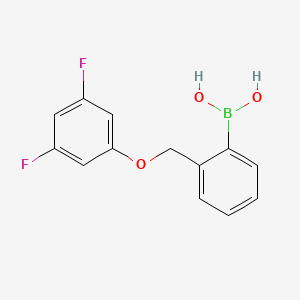
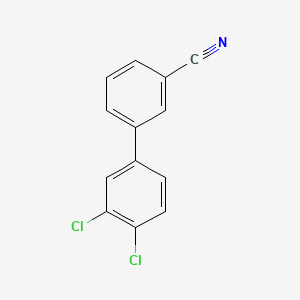
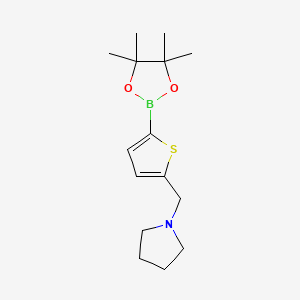
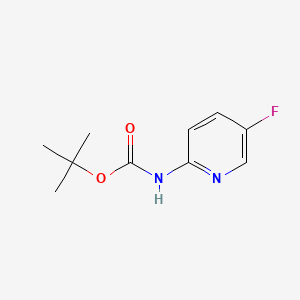
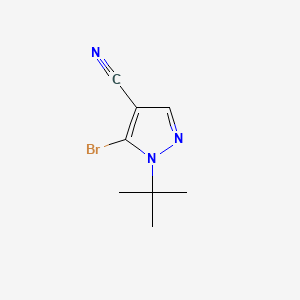

![7-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B597839.png)
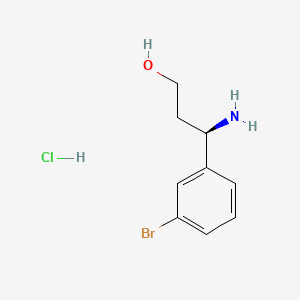
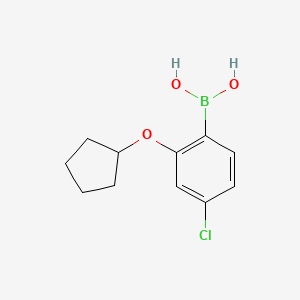
![4H-Benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B597842.png)
